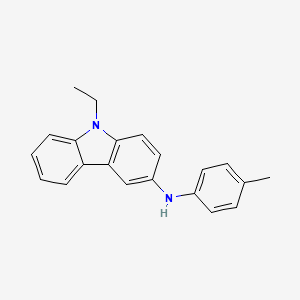
9-Ethyl-N-(4-methylphenyl)-9H-carbazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Ethyl-N-(4-methylphenyl)-9H-carbazol-3-amine is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features an ethyl group at the 9th position and a 4-methylphenyl group attached to the nitrogen atom, making it unique in its structural configuration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-N-(4-methylphenyl)-9H-carbazol-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, carbazole, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The amine group is alkylated with ethyl bromide to introduce the ethyl group at the 9th position.
Substitution: Finally, the amine group is substituted with a 4-methylphenyl group using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
9-Ethyl-N-(4-methylphenyl)-9H-carbazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while substitution reactions can produce various carbazole derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, 9-Ethyl-N-(4-methylphenyl)-9H-carbazol-3-amine is used as a building block for synthesizing more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a fluorescent probe due to its aromatic nature. It can also serve as a precursor for designing biologically active molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. Carbazole derivatives have shown promise in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices
作用机制
The mechanism of action of 9-Ethyl-N-(4-methylphenyl)-9H-carbazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
9-Ethylcarbazole: Lacks the 4-methylphenyl group, making it less complex.
N-Phenylcarbazole: Does not have the ethyl group at the 9th position.
9-Methyl-N-(4-methylphenyl)-9H-carbazol-3-amine: Similar but with a methyl group instead of an ethyl group.
Uniqueness
9-Ethyl-N-(4-methylphenyl)-9H-carbazol-3-amine is unique due to the presence of both the ethyl group at the 9th position and the 4-methylphenyl group attached to the nitrogen atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
821807-61-8 |
|---|---|
分子式 |
C21H20N2 |
分子量 |
300.4 g/mol |
IUPAC 名称 |
9-ethyl-N-(4-methylphenyl)carbazol-3-amine |
InChI |
InChI=1S/C21H20N2/c1-3-23-20-7-5-4-6-18(20)19-14-17(12-13-21(19)23)22-16-10-8-15(2)9-11-16/h4-14,22H,3H2,1-2H3 |
InChI 键 |
PGXAIRJADXMZJS-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)NC3=CC=C(C=C3)C)C4=CC=CC=C41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


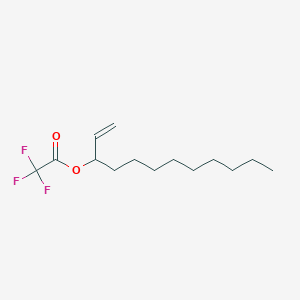
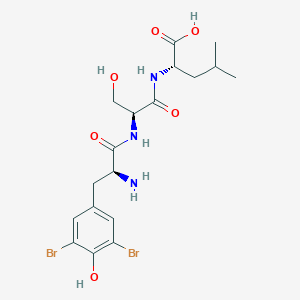
![[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene](/img/structure/B14228800.png)
![3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol](/img/structure/B14228812.png)
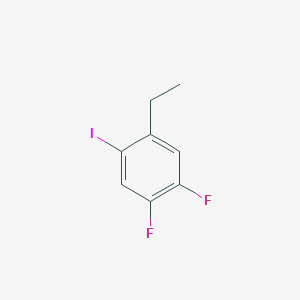
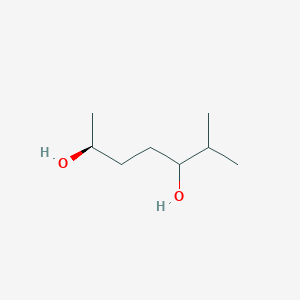
![N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide](/img/structure/B14228832.png)
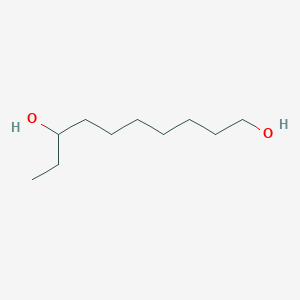

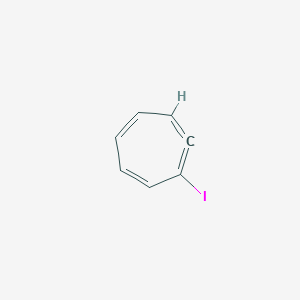
![4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol](/img/structure/B14228853.png)
![2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14228854.png)

![{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene](/img/structure/B14228861.png)
